3-(5-Bromopyrimidin-2-yl)propanenitrile
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Overview
Description
3-(5-Bromopyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C7H6BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyrimidin-2-yl)propanenitrile typically involves the bromination of pyrimidine derivatives followed by the introduction of a propanenitrile group. One common method involves the reaction of 5-bromopyrimidine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromopyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed:
Substitution: Various substituted pyrimidine derivatives.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
3-(5-Bromopyrimidin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromopyrimidine: A simpler derivative without the propanenitrile group.
3-(5-Chloropyrimidin-2-yl)propanenitrile: Similar structure but with a chlorine atom instead of bromine.
3-(5-Fluoropyrimidin-2-yl)propanenitrile: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 3-(5-Bromopyrimidin-2-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. The bromine atom can be easily substituted, and the nitrile group can undergo various reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
2228784-79-8 |
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Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2 |
InChI Key |
RYKLXPNNROPJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCC#N)Br |
Origin of Product |
United States |
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